molecular formula C22H18Cl2FNO3 B12721196 (1S)-cis-(alphaR)-cyfluthrin CAS No. 86560-93-2

(1S)-cis-(alphaR)-cyfluthrin

Cat. No.: B12721196
CAS No.: 86560-93-2
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-MOXGXCLJSA-N
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Description

(1S)-cis-(alphaR)-cyfluthrin is a synthetic pyrethroid insecticide known for its high efficacy in controlling a wide range of pests. It is a stereoisomer of cyfluthrin, which is widely used in agricultural and household pest control. The compound is characterized by its ability to disrupt the nervous system of insects, leading to paralysis and death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-cis-(alphaR)-cyfluthrin involves several steps, starting from the appropriate precursors. The key steps include the formation of the cyclopropane ring and the introduction of the cyano group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-cis-(alphaR)-cyfluthrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(1S)-cis-(alphaR)-cyfluthrin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study stereoselective reactions and the effects of stereochemistry on biological activity.

    Biology: Investigated for its effects on insect physiology and its potential use in integrated pest management strategies.

    Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.

    Industry: Widely used in the formulation of insecticidal products for agricultural and household use.

Mechanism of Action

The mechanism of action of (1S)-cis-(alphaR)-cyfluthrin involves the disruption of the nervous system of insects. The compound binds to voltage-gated sodium channels in nerve cells, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include specific subtypes of sodium channels, and the pathways involved are related to the regulation of nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    Cyfluthrin: A mixture of stereoisomers, including (1S)-cis-(alphaR)-cyfluthrin.

    Cypermethrin: Another pyrethroid insecticide with a similar mode of action but different stereochemistry.

    Permethrin: A widely used pyrethroid with a different chemical structure but similar insecticidal properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which contributes to its high potency and selectivity in targeting insect sodium channels. This stereoisomer is often preferred in formulations due to its enhanced efficacy and reduced environmental impact compared to other isomers.

Properties

CAS No.

86560-93-2

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

IUPAC Name

[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m1/s1

InChI Key

QQODLKZGRKWIFG-MOXGXCLJSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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